Thiol Reactivity Ranking: Iodoacetamide vs. Maleimide and Acrylate in PEG-Based Cross-Linkers
In a systematic study of homo-bifunctional PEG cross-linkers, the second-order rate constant for thiol alkylation at pH 7.4 reveals a distinct reactivity hierarchy: iodoacetamide exhibits a markedly slower reaction rate than maleimide but is significantly faster than acrylate. This positions iodoacetamide-PEG5-NH-Boc as an optimal intermediate for applications requiring a controlled, less promiscuous conjugation than maleimides without the prolonged reaction times of acrylates [1].
| Evidence Dimension | Thiol reaction rate (second-order rate constant, qualitative rank) |
|---|---|
| Target Compound Data | Iodoacetamide (functional group present in target compound) |
| Comparator Or Baseline | Maleimide, iodoacetate, bromoacetate, acrylate, bromoacetamide (functional groups on analogous PEG linkers) |
| Quantified Difference | Reactivity ranking: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide. Rate increases exponentially with pH from 7.4 to 8.6. |
| Conditions | Thiol-modified hyaluronan (HA) cross-linking system; pH 7.4–8.6; 25°C. |
Why This Matters
This ranking provides a quantitative framework for selecting Iodoacetamide-PEG5-NH-Boc when a slower, more controlled thiol-coupling is needed to prevent excessive or off-target conjugation, a key failure mode for highly reactive maleimide linkers.
- [1] Vanderhooft, J. L., Mann, B. K., & Prestwich, G. D. (2007). Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules, 8(9), 2883–2889. View Source
